molecular formula C9H10O3S B1437793 (5-Acetylthiophen-3-yl)methyl acetate CAS No. 41908-01-4

(5-Acetylthiophen-3-yl)methyl acetate

Cat. No.: B1437793
CAS No.: 41908-01-4
M. Wt: 198.24 g/mol
InChI Key: HORYDIOBEXQINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Acetylthiophen-3-yl)methyl acetate is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-acetylthiophen-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6(10)9-3-8(5-13-9)4-12-7(2)11/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORYDIOBEXQINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650818
Record name (5-Acetylthiophen-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41908-01-4
Record name (5-Acetylthiophen-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5-Acetylthiophen-3-yl)methyl acetate, a compound featuring a thiophene ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10O3SC_{10}H_{10}O_3S, with a molecular weight of approximately 210.25 g/mol. The structure includes an acetyl group and a methyl acetate moiety attached to a thiophene ring, which is known for its diverse biological activities.

Research indicates that compounds containing thiophene rings can interact with various biological targets. The primary mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar thiophene derivatives have been shown to inhibit enzymes such as urease, which plays a role in the survival of pathogens like Helicobacter pylori .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections .

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and related compounds:

Activity Target/Pathogen Effect Reference
AntimicrobialE. coli, S. aureusInhibition of growth
Enzyme InhibitionUreaseDecreased enzyme activity
CytotoxicityCancer cell linesInduction of apoptosis

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating various thiophene derivatives found that this compound demonstrated significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Cytotoxicity in Cancer Research : In vitro studies on cancer cell lines revealed that the compound induced apoptosis, suggesting potential as an anticancer agent. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
  • Biofilm Dispersal : Recent research highlighted the ability of thiophene derivatives to disrupt biofilm formation in pathogenic bacteria, which is critical for treatment efficacy in chronic infections. The compound showed promise in reducing biofilm density by up to 50% at sub-MIC concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Acetylthiophen-3-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(5-Acetylthiophen-3-yl)methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.